3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate is a chemical compound known for its unique structure and properties It consists of a dimethylamino group attached to a propyl chain, which is further connected to a dodecyldisulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate typically involves the reaction of 3-(dimethylamino)propylamine with a dodecyldisulfanyl-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the dimethylamino group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amines.
Scientific Research Applications
3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate involves its interaction with molecular targets through its functional groups. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the disulfide bond can undergo redox reactions. These interactions enable the compound to modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propylamine: A precursor in the synthesis of 3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate.
Dodecyl disulfide: Shares the disulfide functional group but lacks the dimethylamino propyl chain.
N,N-Dimethyl-1,3-propanediamine: Similar in structure but with an additional amine group.
Uniqueness
This compound is unique due to its combination of a dimethylamino group and a dodecyldisulfanyl group, which imparts distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry .
Properties
CAS No. |
918438-52-5 |
---|---|
Molecular Formula |
C20H41NO2S2 |
Molecular Weight |
391.7 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate |
InChI |
InChI=1S/C20H41NO2S2/c1-4-5-6-7-8-9-10-11-12-13-18-24-25-19-15-20(22)23-17-14-16-21(2)3/h4-19H2,1-3H3 |
InChI Key |
INIPUNDXTJAJPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSSCCC(=O)OCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.